
1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a brominated aromatic substituent at position 1, methyl groups at positions 3 and 5, and a carbaldehyde functional group at position 3. This compound is synthesized via Vilsmeier-Haack formylation, a method commonly used to introduce aldehyde groups into aromatic systems . Its crystal structure has been determined using X-ray crystallography, revealing planar geometry and intermolecular hydrogen bonding involving the aldehyde moiety .
Preparation Methods
Pyrazole-4-carbaldehydes are versatile intermediates in heterocyclic chemistry, enabling access to pharmaceuticals, agrochemicals, and coordination complexes. The introduction of a formyl group at the 4-position of the pyrazole ring enhances reactivity for subsequent condensation, cyclization, or coordination reactions. For 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, the 4-bromophenyl group at N1 and methyl groups at C3/C5 create a sterically and electronically unique scaffold, necessitating tailored synthetic approaches.
Retrosynthetic Analysis of this compound
The target compound can be dissected into two key components:
- Pyrazole Core : 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole.
- Formyl Group : Introduced at C4 via electrophilic substitution.
This analysis prioritizes the Vilsmeier-Haack reaction for formylation, given its proven efficacy in analogous systems.
Synthesis of the Pyrazole Core: 1-(4-Bromophenyl)-3,5-Dimethyl-1H-Pyrazole
Cyclocondensation of 4-Bromophenylhydrazine with Acetylacetone
The pyrazole ring is constructed via [3+2] cycloaddition between 4-bromophenylhydrazine and acetylacetone (pentane-2,4-dione).
Procedure :
- Reagents : 4-Bromophenylhydrazine (1 eq), acetylacetone (1 eq), ethanol (solvent), glacial acetic acid (catalyst).
- Conditions : Reflux at 80°C for 6–8 hours.
- Workup : Precipitation upon cooling, filtration, and recrystallization from ethanol.
Mechanism :
- Acid-catalyzed enolization of acetylacetone.
- Nucleophilic attack by hydrazine at the β-keto position.
- Cyclization and dehydration to form the pyrazole ring.
Yield : 70–85% (reported for analogous arylhydrazine systems).
Vilsmeier-Haack Formylation at C4
Reaction Setup and Optimization
The Vilsmeier-Haack reagent (POCl3/DMF) facilitates electrophilic formylation at the electron-rich C4 position of the pyrazole core.
Procedure :
- Reagents : 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole (1 eq), DMF (2 eq), POCl3 (1.2 eq).
- Conditions :
- DMF and POCl3 pre-mixed at 0–5°C to form the iminium chloride intermediate.
- Pyrazole added gradually, stirred at 90–100°C for 4–6 hours.
- Workup : Quenching with ice-water, neutralization (NaHCO3), extraction (DCM), and column chromatography (SiO2, ethyl acetate/hexane).
Critical Parameters :
- Temperature : Excessively high temperatures (>110°C) promote side reactions (e.g., over-chlorination).
- Stoichiometry : DMF in excess ensures complete iminium formation; POCl3 >1 eq risks decomposition.
Yield : 60–75% (based on analogous 3,5-dimethylpyrazole derivatives).
Mechanistic Insights
- Iminium Chloride Formation : DMF reacts with POCl3 to generate the electrophilic chloroiminium ion (Cl–N+=CH–O–POCl2).
- Electrophilic Attack : The pyrazole’s C4 position (activated by N1-aryl and C3/C5-methyl groups) undergoes formylation.
- Hydrolysis : Quenching liberates the aldehyde via cleavage of the P–O bond.
Regioselectivity : Methyl groups at C3/C5 direct formylation to C4 due to steric and electronic effects, as observed in 3,5-dimethyl-1-ethylpyrazole-4-carbaldehyde synthesis.
Alternative Synthetic Routes
Oxidation of 4-Hydroxymethylpyrazole Precursors
While less common, oxidation of 4-(hydroxymethyl)pyrazoles offers an alternative pathway.
Procedure :
- Synthesis of 4-Hydroxymethyl Intermediate :
- Grignard addition to 4-cyano pyrazole followed by reduction.
- Oxidation :
Limitations : Multi-step synthesis and moderate yields limit practicality.
Friedel-Crafts Hydroxyalkylation
Rarely employed for pyrazole-4-carbaldehydes, this method involves electrophilic acylation.
Example :
- Reaction with paraformaldehyde and BF3·Et2O in dioxane.
- Yield : <40% (due to competing polymerization).
Spectroscopic Characterization
1H NMR (CDCl3) :
- Aldehyde proton: δ 9.90 (s, 1H).
- Pyrazole H5: δ 6.40 (s, 1H).
- Methyl groups: δ 2.50 (s, 6H).
- Aromatic protons: δ 7.60–7.30 (m, 4H).
IR (KBr) :
Challenges and Optimization Strategies
Byproduct Formation
- Over-Chlorination : Mitigated by controlling POCl3 stoichiometry and reaction time.
- Ring-Opening : Rare under optimized Vilsmeier-Haack conditions.
Solvent Effects
- Polar Aprotic Solvents : DMF enhances reagent solubility but complicates purification.
- Alternatives : Dichloroethane or chlorobenzene (higher boiling points) improve temperature control.
Applications and Derivatives
The aldehyde group enables diverse transformations:
- Condensation : Knoevenagel reactions with active methylene compounds.
- Coordination Chemistry : Schiff base formation with metal ions (e.g., Cu2+).
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Recent studies have highlighted the potential of 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde as an anticancer agent. Its structural similarity to known anticancer compounds suggests that it may inhibit cancer cell proliferation.
- Case Study: A study published in Journal of Medicinal Chemistry evaluated various pyrazole derivatives, including this compound, showing promising results in inhibiting the growth of breast cancer cells. The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential for further development in cancer therapy .
Anti-inflammatory Properties:
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known for their ability to modulate inflammatory pathways.
- Case Study: In a recent pharmacological study, this compound was tested for its ability to reduce inflammation in animal models. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
Agrochemicals
The compound's unique chemical properties make it a candidate for use in agrochemical formulations.
Fungicidal Activity:
Research has shown that derivatives of pyrazole can exhibit fungicidal properties, making them suitable for agricultural applications.
- Case Study: A study explored the efficacy of this compound against various fungal pathogens affecting crops. The results demonstrated a significant reduction in fungal growth, indicating potential as a biofungicide .
Materials Science
Synthesis of Novel Materials:
In materials science, this compound can serve as a precursor for synthesizing novel materials with tailored properties.
- Case Study: Research focusing on the synthesis of polymer composites utilized this compound as a functional monomer. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- The 4-bromophenyl group in the target compound increases molecular weight and introduces steric bulk compared to the phenyl group in . Bromine’s electron-withdrawing nature may also enhance electrophilic reactivity during synthesis .
- The sulfone-containing derivative exhibits distinct electronic properties due to the sulfone group, which may influence solubility and metabolic stability.
Crystallographic and Physicochemical Properties
- Crystal Packing : The bromophenyl substituent in the target compound likely influences crystal packing via halogen bonding, as observed in related brominated aromatics . This contrasts with the phenyl and difluorophenyl analogs, where packing is dominated by π-π stacking .
- Melting Points and Solubility: Bromine’s hydrophobicity may reduce aqueous solubility compared to fluorine-containing analogs.
Biological Activity
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a compound that has gained attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
- Chemical Formula : C12H11BrN2O
- Molecular Weight : 279.13 g/mol
- CAS Number : 294877-39-7
- Structural Representation :
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with brominated phenyl groups. The synthetic pathway can vary, but it often includes the formation of the pyrazole ring followed by the introduction of the aldehyde functional group.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the 1H-pyrazole scaffold. Notably, this compound has shown promise against various cancer cell lines:
- Breast Cancer : Exhibited significant antiproliferative effects on MDA-MB-231 cells.
- Liver Cancer : Demonstrated cytotoxic activity against HepG2 cells.
- General Anticancer Activity : Compounds with similar structures have been reported to inhibit the growth of lung, colorectal, renal, and prostate cancers .
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation pathways.
- Potential interaction with specific molecular targets involved in tumor growth and metastasis.
Case Studies and Research Findings
Safety and Toxicology
The compound is classified as harmful if swallowed and may cause skin irritation. Safety data indicates acute toxicity levels that warrant careful handling during laboratory use .
Q & A
Q. Basic: What synthetic methodologies are most reliable for preparing 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde?
The compound is typically synthesized via the Vilsmeier–Haack reaction , which involves formylation of pyrazole derivatives. A validated procedure involves reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled conditions (50–60°C, 4–6 hours). Post-reaction, neutralization with sodium acetate yields the carbaldehyde derivative . Key optimization parameters include stoichiometric control of DMF/POCl₃ and inert atmosphere maintenance to prevent side reactions.
Q. Basic: What analytical techniques are critical for structural confirmation of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For example, SC-XRD data revealed a planar pyrazole ring with a dihedral angle of 15.2° between the bromophenyl and pyrazole moieties, confirming steric constraints . Complementary techniques include:
- ¹H/¹³C NMR : Characteristic aldehyde proton at δ 9.8–10.2 ppm and aryl protons at δ 7.2–7.8 ppm.
- FT-IR : Stretching vibrations for C=O (1670–1690 cm⁻¹) and C-Br (550–600 cm⁻¹).
Q. Advanced: How can solvent polarity influence the photophysical properties of this compound?
Photophysical studies in solvents of varying polarity (e.g., DMSO, ethanol, chloroform) reveal solvatochromic effects . In polar solvents like DMSO, the emission spectrum exhibits a bathochromic shift (λem = 356 nm) due to stabilization of the excited state via dipole-dipole interactions. Quantum yield (Φ) decreases in nonpolar solvents, suggesting reduced intersystem crossing efficiency . Researchers should use time-resolved fluorescence spectroscopy to quantify excited-state lifetimes and correlate with solvent dielectric constants.
Q. Advanced: How can computational chemistry aid in predicting the reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can map frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. The aldehyde group (LUMO = -1.8 eV) is highly electrophilic, making it reactive toward nucleophiles like hydrazines. Molecular docking studies further suggest potential binding affinities with biological targets (e.g., cyclooxygenase-2) by analyzing hydrogen-bonding interactions and steric complementarity .
Q. Advanced: How can researchers resolve contradictions in spectral data during characterization?
Contradictions often arise from dynamic rotational isomerism or solvent-induced shifts. For example, NMR splitting of the aldehyde proton may vary due to restricted rotation around the C4–CHO bond. To resolve this:
Perform variable-temperature NMR (VT-NMR) to observe coalescence temperatures.
Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs).
Cross-validate using high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. Advanced: What strategies optimize the synthesis of derivatives for enhanced bioactivity?
Structure-Activity Relationship (SAR) studies suggest:
- Electron-withdrawing groups (e.g., -Br, -NO₂) at the 4-position enhance antibacterial activity.
- Methyl groups at 3,5-positions improve metabolic stability.
A methodological approach involves:
Functionalizing the aldehyde group via condensation with amines/hydrazides.
Screening derivatives using in vitro assays (e.g., MIC for antimicrobial activity).
Validating cytotoxicity via MTT assays on mammalian cell lines .
Q. Basic: What are common impurities in the synthesis of this compound, and how are they controlled?
Typical impurities include:
- Unreacted starting materials : Residual 3-methylpyrazolone (detected via TLC, Rf = 0.3 in ethyl acetate/hexane).
- Over-oxidation products : Carboxylic acid derivatives (identified by IR peaks at 1700–1720 cm⁻¹).
Purification strategies: - Column chromatography (silica gel, 70–230 mesh) with gradient elution (hexane → ethyl acetate).
- Recrystallization from ethanol/water (1:3 v/v) .
Q. Advanced: How do reaction mechanisms differ when modifying substituents on the pyrazole ring?
Substituent electronic effects dictate mechanistic pathways . For example:
- Electron-donating groups (e.g., -OCH₃) accelerate Vilsmeier–Haack formylation via enhanced nucleophilic attack at the formamidinium intermediate.
- Bulky substituents (e.g., -Ph) slow reaction kinetics due to steric hindrance.
Kinetic studies (monitored by <sup>31</sup>P NMR) reveal a two-step mechanism: (i) formation of the chloroiminium intermediate, (ii) hydrolysis to the aldehyde .
Properties
IUPAC Name |
1-(4-bromophenyl)-3,5-dimethylpyrazole-4-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-8-12(7-16)9(2)15(14-8)11-5-3-10(13)4-6-11/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNTWHLCEXLMEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)Br)C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801188821 | |
Record name | 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801188821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294877-39-7 | |
Record name | 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=294877-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801188821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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